molecular formula C22H15FO5S B14993957 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

Cat. No.: B14993957
M. Wt: 410.4 g/mol
InChI Key: GGNMMUVUEVZFIM-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-methylphenoxy)acetate: is a complex organic compound that features a benzoxathiol core with fluorophenyl and methylphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-methylphenoxy)acetate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the benzoxathiol core.

    Attachment of the Methylphenoxy Acetate: This can be done through esterification reactions, where the carboxylic acid group of the benzoxathiol derivative reacts with 4-methylphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-methylphenoxy)acetate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
  • 2-(4-Fluorophenyl)-2-oxoethyl 4-methylphenyl ether

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-methylphenoxy)acetate lies in its benzoxathiol core, which imparts specific chemical properties such as enhanced stability and reactivity

Properties

Molecular Formula

C22H15FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C22H15FO5S/c1-13-2-8-16(9-3-13)26-12-20(24)27-17-10-18(14-4-6-15(23)7-5-14)21-19(11-17)29-22(25)28-21/h2-11H,12H2,1H3

InChI Key

GGNMMUVUEVZFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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